![molecular formula C13H27ClN2O4 B1149153 (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS No. 122456-82-0](/img/structure/B1149153.png)
(S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butoxycarbonyl (Boc) as a protecting group during peptide synthesis. The Boc group is commonly used in peptide synthesis to protect amino groups during the coupling reactions.Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl (Boc) group attached to an amino group, which is part of a hexanoate chain . The presence of the Boc group makes this compound a derivative of L-lysine.Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group in this compound plays a crucial role in peptide synthesis. It serves as a protecting group for the amino groups during the coupling reactions.Scientific Research Applications
Use in Synthetic Organic Chemistry
The compound is a derivative of the amino acid lysine, with a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is widely used in synthetic organic chemistry, particularly in peptide synthesis . It protects the amine group during reactions, preventing it from reacting with other compounds. The Boc group can be removed under acidic conditions when the protection is no longer needed .
Use in Green Chemistry
A recent study has described an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) . This method allows the deprotection of a wide variety of N-Boc derivatives, including Ethyl 6-N-Boc-D-lysinate HCl, in excellent yields . This represents a significant advancement in green chemistry, offering a more environmentally friendly alternative to traditional methods .
Future Directions
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and peptide synthesis. The use of amino acid ionic liquids (AAILs) for organic synthesis is an area of ongoing research, and this compound could potentially contribute to the expansion of AAILs applicability .
properties
IUPAC Name |
ethyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOLDMVDYLWBST-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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